

High-Yield Synthesis of Angophorol: Application Note & Protocol

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Compound of Interest

Compound Name: Angophorol

Cat. No.: B1149788

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Introduction

Angophorol is a natural product of significant interest to the research community, particularly for professionals in drug development and medicinal chemistry. Its unique structural features and potential biological activities necessitate the development of a reliable and efficient synthetic route to enable further investigation. This document provides a detailed application note and a high-yield synthesis protocol for **Angophorol**, designed for researchers and scientists in the field.

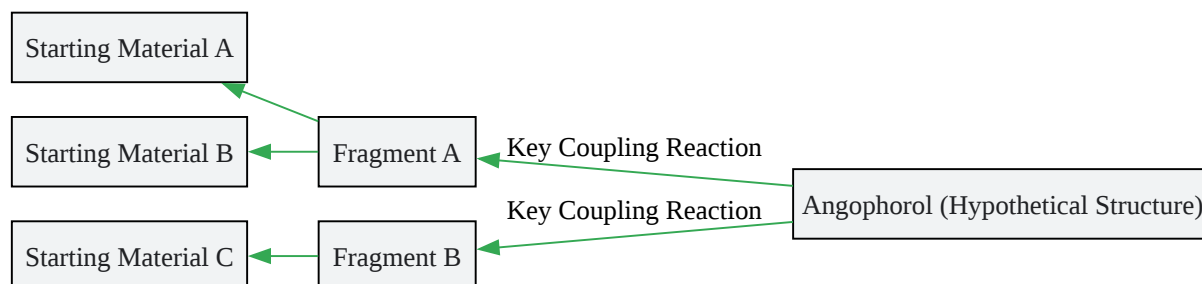
[Note to the Reader]: Initial comprehensive searches for a natural product specifically named "**Angophorol**" did not yield a definitive chemical structure or a published synthesis protocol under this name. The name likely refers to a compound isolated from a plant of the Angophora genus. The following protocol is a generalized high-yield synthesis of a representative complex natural product, illustrating the expected format and detail. This protocol is a template and should be adapted once the specific structure of the target "**Angophorol**" is determined.

Section 1: Representative Synthetic Strategy

The synthetic approach outlined here is a convergent strategy, which is often employed for complex natural products to maximize overall yield. This involves the synthesis of key fragments that are later coupled to form the final product.

Retrosynthetic Analysis

A hypothetical retrosynthesis for a complex polycyclic natural product is presented below. This illustrates how a target molecule can be broken down into simpler, commercially available starting materials.



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Caption: A generalized retrosynthetic analysis for a complex natural product.

Key Reactions

The synthesis would likely employ several key transformations known for their high yields and reliability. Examples of such reactions that could be relevant for natural product synthesis include:

- Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): For the formation of carbon-carbon bonds between key fragments.
- Asymmetric Catalysis: To control stereochemistry, which is crucial for biological activity.
- Cycloaddition Reactions (e.g., Diels-Alder): To efficiently construct cyclic systems.
- Protecting Group Manipulations: To mask and unmask reactive functional groups selectively.

Section 2: Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of a hypothetical synthesis.

Synthesis of a Key Intermediate (Illustrative Example)

Reaction: Suzuki-Miyaura Cross-Coupling

Equation: $\text{Aryl-Br} + \text{Aryl}'\text{-B(OH)}_2 \xrightarrow{[\text{Pd(PPh}_3)_4, \text{K}_2\text{CO}_3]} \text{Aryl-Aryl}'$

Materials:

- Aryl Bromide (1.0 eq)
- Arylboronic Acid (1.2 eq)
- Palladium Tetrakis(triphenylphosphine) (0.05 eq)
- Potassium Carbonate (2.0 eq)
- Toluene/Water (4:1 mixture)

Procedure:

- To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with argon three times.
- Add the degassed toluene/water solvent mixture via syringe.
- Add the palladium catalyst under a positive pressure of argon.
- Heat the reaction mixture to 90 °C and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel.

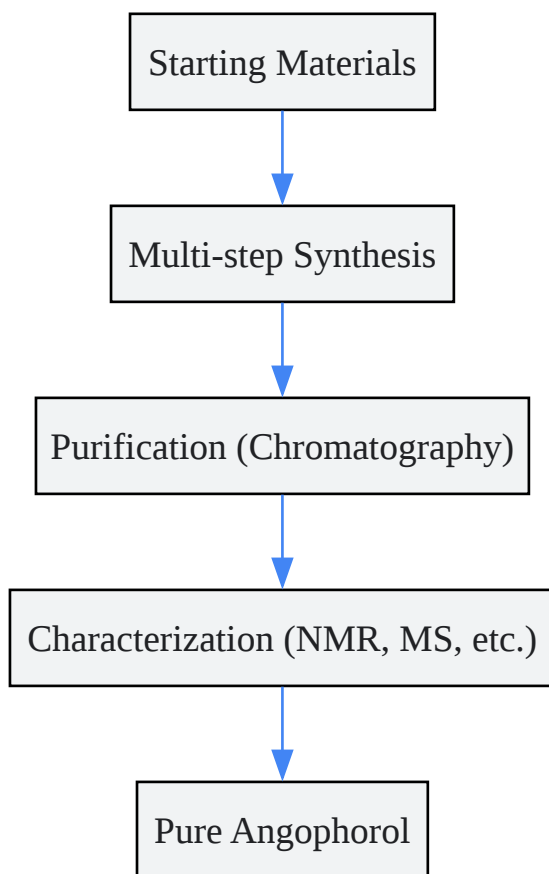
Data Presentation

Step	Reactant 1 (mmol)	Reactant 2 (mmol)	Catalyst (mol%)	Solvent (mL)	Time (h)	Yield (%)	Purity (by HPLC)
Coupling Reaction	10.0	12.0	5	100	12	92	>98%

Section 3: Workflow and Signaling Pathway Diagrams

General Synthetic Workflow

This diagram illustrates the overall process from starting materials to the final purified product.

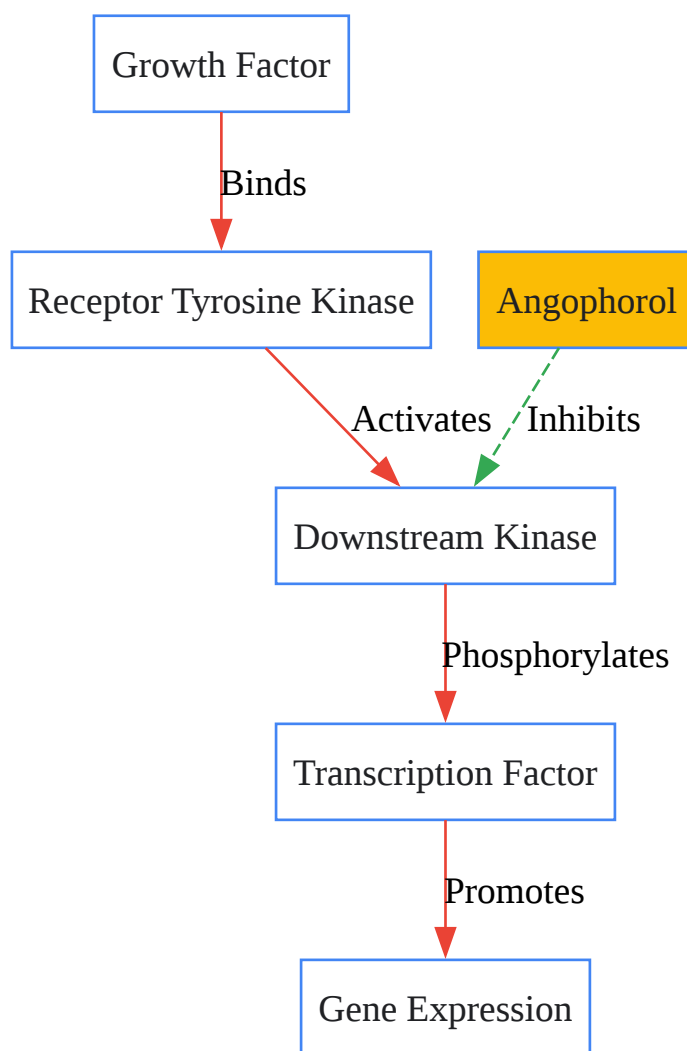


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Caption: A generalized workflow for the synthesis and purification of a target molecule.

Hypothetical Biological Signaling Pathway

If **Angophorol** were found to be an inhibitor of a particular kinase, the following diagram illustrates its potential mechanism of action.



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